Disodium 4-hydroxynaphthalene-1,5-disulphonate

Dye Intermediate Formulation Chemistry Solubility

Disodium 4-hydroxynaphthalene-1,5-disulphonate (CAS 25059-18-1), also known as the disodium salt of 4-hydroxy-1,5-naphthalenedisulfonic acid, is a sulfonated naphthalene derivative with the molecular formula C10H6Na2O7S2 and a molecular weight of 348.26 g/mol. It is structurally defined by a naphthalene core substituted with a hydroxyl group at position 4 and sulfonate groups at positions 1 and 5.

Molecular Formula C10H6Na2O7S2
Molecular Weight 348.3 g/mol
CAS No. 25059-18-1
Cat. No. B12669517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 4-hydroxynaphthalene-1,5-disulphonate
CAS25059-18-1
Molecular FormulaC10H6Na2O7S2
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C10H8O7S2.2Na/c11-7-4-5-8(18(12,13)14)6-2-1-3-9(10(6)7)19(15,16)17;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2
InChIKeyZRBVDPOHVRVYAN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium 4-hydroxynaphthalene-1,5-disulphonate (CAS 25059-18-1): A Strategic Overview for Scientific and Industrial Procurement


Disodium 4-hydroxynaphthalene-1,5-disulphonate (CAS 25059-18-1), also known as the disodium salt of 4-hydroxy-1,5-naphthalenedisulfonic acid, is a sulfonated naphthalene derivative with the molecular formula C10H6Na2O7S2 and a molecular weight of 348.26 g/mol . It is structurally defined by a naphthalene core substituted with a hydroxyl group at position 4 and sulfonate groups at positions 1 and 5 [1]. This compound is a white, crystalline, water-soluble solid that serves as a key intermediate in the synthesis of azo dyes and pigments, and is also explored as a ligand in coordination chemistry and as a component in fluorescent sensor materials [1].

Why In-Class Substitution of Disodium 4-hydroxynaphthalene-1,5-disulphonate (CAS 25059-18-1) Is Not Trivial


While many sulfonated naphthalenes share broad applications as dye intermediates or dispersants, Disodium 4-hydroxynaphthalene-1,5-disulphonate possesses a unique substitution pattern (4-hydroxy, 1,5-disulfonate) that fundamentally alters its physicochemical behavior relative to closely related analogs. This specific arrangement of functional groups directly influences key performance parameters such as aqueous solubility, metal chelation strength, acid-base chemistry, and reactivity in downstream coupling reactions [1][2]. Consequently, generic substitution without careful validation can lead to suboptimal yields, altered product specifications, or complete failure in sensitive applications. The quantitative evidence detailed below demonstrates the tangible, measurable impact of this specific molecular architecture, justifying a deliberate and evidence-based procurement strategy.

Quantitative Differentiation of Disodium 4-hydroxynaphthalene-1,5-disulphonate (CAS 25059-18-1): A Head-to-Head Evidence Guide


Enhanced Aqueous Solubility vs. Non-Hydroxylated Analog

The introduction of a single hydroxyl group at position 4 on the 1,5-naphthalenedisulfonate scaffold dramatically enhances its aqueous solubility. The sodium salt of 4-hydroxy-1,5-naphthalenedisulfonic acid is reported to be 'very soluble in water', whereas the sodium salt of the parent naphthalene-1,5-disulfonic acid is described simply as 'soluble' [1]. This difference is a direct consequence of the additional hydrophilic hydroxyl moiety, which increases the compound's polarity and facilitates solvation. In practical terms, this translates to higher achievable concentrations in aqueous processing and formulation steps, a critical advantage in industrial dyeing and chemical synthesis.

Dye Intermediate Formulation Chemistry Solubility

Distinct Acid-Base Behavior (pKa) vs. Isomeric Disulfonates

The ionization constant (pKa) of the phenolic group in Disodium 4-hydroxynaphthalene-1,5-disulphonate (or its corresponding acid) is a critical parameter dictating its reactivity and speciation in solution. The pKa of 4-hydroxy-1,5-naphthalenedisulfonic acid has been reported as 2.45 at 25°C [1]. This value is significantly different from other isomeric hydroxynaphthalenesulfonates. For instance, the thermodynamic pKa values for 1-hydroxynaphthalene-2-sulfonate and 2-hydroxynaphthalene-1-sulfonate are known to differ substantially, a phenomenon attributed to peri-interactions and substituent effects unique to each positional isomer [2]. This specific pKa value governs the compound's state of ionization at a given pH, directly impacting its reactivity in pH-sensitive applications such as diazo coupling, metal complexation, and its behavior as an intermediate.

Analytical Chemistry pKa Determination Process Control

Fluorescence Sensing Potential via Metal-Organic Framework Construction

The 1,5-naphthalenedisulfonate (1,5-NDS) anion, which is the core structural motif of Disodium 4-hydroxynaphthalene-1,5-disulphonate, has been successfully employed as a key ligand in the construction of Cd(II) coordination polymers (CPs) that function as highly sensitive and selective fluorescent sensors. These CPs, incorporating the 1,5-NDS ligand, have demonstrated remarkable detection capabilities. For example, a Cd(II) CP based on 1,5-NDS showed a detection limit of 0.32 μM for folic acid in aqueous solutions [1]. Similarly, another Cd(II) CP constructed with 1,5-NDS achieved a detection limit of 0.69 μM for tryptophan via a fluorescence turn-on mechanism [2]. The specific geometry and electronic properties conferred by the 1,5-NDS framework, with its two sulfonate groups capable of bridging metal centers, are crucial for the formation and function of these advanced materials.

Coordination Polymer Fluorescent Sensor Material Science

Evidence-Backed Application Scenarios for Procuring Disodium 4-hydroxynaphthalene-1,5-disulphonate (CAS 25059-18-1)


Synthesis of High-Performance Azo Dyes and Pigments Requiring High Solubility and Specific Reactivity

Given its 'very soluble' sodium salt [1] and a defined pKa of 2.45 [2], this compound is ideally suited as a coupling component in the synthesis of specialized azo dyes. Its high aqueous solubility facilitates reactions in environmentally friendly water-based media, ensuring complete dissolution of the intermediate. The specific pKa value ensures predictable reactivity and coupling at the 2-position under controlled pH conditions , leading to higher yields and purer dye products compared to less soluble or differently substituted analogs.

Development of Fluorescent Coordination Polymers for Selective Sensing of Biomolecules

The 1,5-naphthalenedisulfonate (1,5-NDS) core of this compound has proven to be a robust and versatile ligand for constructing fluorescent Cd(II) coordination polymers (CPs). These CPs have been successfully applied as sensors for folic acid and tryptophan, achieving sub-micromolar detection limits (0.32 μM and 0.69 μM, respectively) in aqueous media [3][4]. Researchers developing new optical sensing platforms for vitamins, amino acids, or similar analytes can leverage this compound as a reliable and well-characterized building block for creating novel functional materials.

Specialty Industrial Cleaning and Dispersant Formulations

The combination of a hydrophobic naphthalene core and strongly hydrophilic sulfonate and hydroxyl groups makes Disodium 4-hydroxynaphthalene-1,5-disulphonate an excellent candidate for formulating high-performance dispersants and surfactants. Its enhanced water solubility [1] allows for higher loading in aqueous formulations, improving the stability of suspensions and emulsions in applications ranging from industrial cleaning to textile processing. This is a key differentiator from non-hydroxylated naphthalene disulfonates, which may have lower solubility limits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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